molecular formula C9H6F2O4S B13502769 2,2-Difluoro-4-(methylsulfanyl)-1,3-dioxaindane-5-carboxylic acid

2,2-Difluoro-4-(methylsulfanyl)-1,3-dioxaindane-5-carboxylic acid

Cat. No.: B13502769
M. Wt: 248.21 g/mol
InChI Key: HZNMXZKKCMGKAN-UHFFFAOYSA-N
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Description

2,2-Difluoro-4-(methylsulfanyl)-1,3-dioxaindane-5-carboxylic acid is a chemical compound with a unique structure that includes both fluorine and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-4-(methylsulfanyl)-1,3-dioxaindane-5-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of fluorinating agents to introduce the fluorine atoms into the molecule. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-4-(methylsulfanyl)-1,3-dioxaindane-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like sodium hydride or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2,2-Difluoro-4-(methylsulfanyl)-1,3-dioxaindane-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific characteristics.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-4-(methylsulfanyl)-1,3-dioxaindane-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity to its targets, while the sulfur atom can participate in redox reactions. These interactions can modulate biological pathways and lead to specific effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-4-(methylsulfanyl)-1,3-dioxaindane-5-carboxylic acid is unique due to the presence of both fluorine and sulfur atoms in its structure. This combination can provide distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C9H6F2O4S

Molecular Weight

248.21 g/mol

IUPAC Name

2,2-difluoro-4-methylsulfanyl-1,3-benzodioxole-5-carboxylic acid

InChI

InChI=1S/C9H6F2O4S/c1-16-7-4(8(12)13)2-3-5-6(7)15-9(10,11)14-5/h2-3H,1H3,(H,12,13)

InChI Key

HZNMXZKKCMGKAN-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC2=C1OC(O2)(F)F)C(=O)O

Origin of Product

United States

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